Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-(trifluoromethyl)-
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Overview
Description
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-(trifluoromethyl)- is a complex organic compound with a unique structure that includes multiple aromatic rings and a trifluoromethyl group. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its stability and reactivity, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiochroman-4-ones with arylhydrazones. The reaction conditions often require the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or interfere with DNA replication, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo(e)(1)benzothiopyrano(4,3-b)indole: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-(trifluoromethyl)-: Similar structure but with the trifluoromethyl group in a different position, which can influence its chemical properties and interactions.
Uniqueness
The presence of the trifluoromethyl group at the 4-position in Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-(trifluoromethyl)- makes it unique compared to its analogs. This group can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
52833-81-5 |
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Molecular Formula |
C23H14F3NOS |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethylsulfanyl)-4-(trifluoromethyl)pyrano[4,3-b]indole |
InChI |
InChI=1S/C23H14F3NOS/c24-23(25,26)18-12-28-22(20-17-10-3-4-11-19(17)27-21(18)20)29-13-15-8-5-7-14-6-1-2-9-16(14)15/h1-12H,13H2 |
InChI Key |
NGYJNJXVSYMCAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=C4C5=CC=CC=C5N=C4C(=CO3)C(F)(F)F |
Origin of Product |
United States |
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